Sodium 4-cyano-3-methylbenzene-1-sulfinate
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Overview
Description
Sodium 4-cyano-3-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₆NNaO₂S. It is a sodium salt derivative of sulfinic acid, characterized by the presence of a cyano group and a methyl group on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 4-cyano-3-methylbenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The process can be summarized as follows:
Sulfonylation Reaction: The starting material, 4-cyano-3-methylbenzenesulfonyl chloride, is reacted with a reducing agent such as sodium sulfite or sodium dithionite under controlled conditions to produce the corresponding sulfinic acid.
Neutralization: The sulfinic acid is then neutralized with sodium hydroxide to form the sodium salt, this compound.
Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale sulfonylation and neutralization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-cyano-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinic group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Sodium 4-cyano-3-methylbenzene-1-sulfinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 4-cyano-3-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano and methyl groups on the benzene ring influence its reactivity and selectivity in these reactions. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes through covalent modification of active site thiol groups.
Proteins: Modification of protein structure and function through sulfinylation reactions.
Comparison with Similar Compounds
Sodium 4-cyano-3-methylbenzene-1-sulfinate can be compared with other sodium sulfinates, such as:
Sodium benzenesulfinate: Lacks the cyano and methyl groups, resulting in different reactivity and applications.
Sodium p-toluenesulfinate: Contains a methyl group but no cyano group, leading to variations in chemical behavior.
Uniqueness: The presence of both cyano and methyl groups on the benzene ring of this compound imparts unique chemical properties, making it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C8H6NNaO2S |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;4-cyano-3-methylbenzenesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c1-6-4-8(12(10)11)3-2-7(6)5-9;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
NUWOSHBOUHIPDI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
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